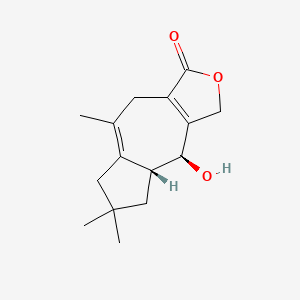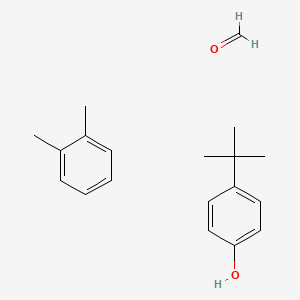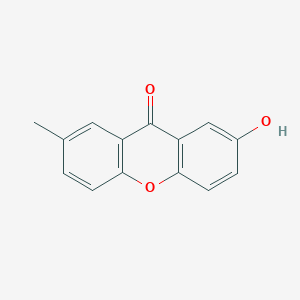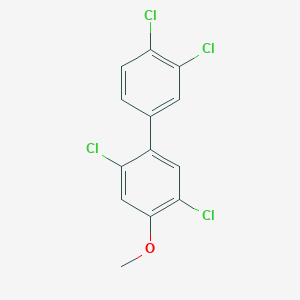
1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy-: is a chlorinated biphenyl compound with the molecular formula C12H6Cl4O . It is a derivative of biphenyl, where four chlorine atoms and one methoxy group are substituted at specific positions on the biphenyl structure. This compound is part of the polychlorinated biphenyl (PCB) family, known for their chemical stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- typically involves the chlorination of biphenyl followed by methoxylation The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous medium or ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health impacts.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- involves its interaction with cellular components. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the transcription of genes involved in xenobiotic metabolism. This activation can result in the production of enzymes like cytochrome P450, which are involved in the detoxification of harmful substances. Additionally, the compound’s chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects.
Comparación Con Compuestos Similares
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- can be compared with other chlorinated biphenyls:
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-: Similar in structure but lacks the methoxy group, leading to different chemical and biological properties.
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Lacks the methoxy group, making it less reactive in certain chemical reactions.
1,1’-Biphenyl, 2,2’,3,4-tetrachloro-: Different substitution pattern, affecting its chemical behavior and environmental persistence.
The uniqueness of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
60082-95-3 |
|---|---|
Fórmula molecular |
C13H8Cl4O |
Peso molecular |
322.0 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(3,4-dichlorophenyl)-5-methoxybenzene |
InChI |
InChI=1S/C13H8Cl4O/c1-18-13-6-10(15)8(5-12(13)17)7-2-3-9(14)11(16)4-7/h2-6H,1H3 |
Clave InChI |
BOVHZSKMRABOLJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)

![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
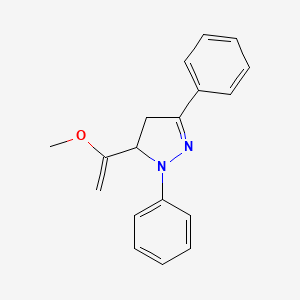
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)


![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
